molecular formula C18H21NO4S B2734808 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide CAS No. 1448043-26-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide

Cat. No.: B2734808
CAS No.: 1448043-26-2
M. Wt: 347.43
InChI Key: BXFJYSVUSSRULI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide typically involves several steps, starting from commercially available precursors. One common route involves the formation of the core benzamide structure through a condensation reaction between 2,6-dimethoxybenzoic acid and an appropriate amine, followed by subsequent functionalization to introduce the hydroxy and thioether groups.

Industrial Production Methods: In an industrial setting, the production of this compound may utilize optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

  • Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

  • Substitution: Conditions for nucleophilic substitution can include the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Varied substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide has several applications in scientific research:

  • Chemistry: It can serve as an intermediate in the synthesis of more complex molecules.

  • Biology: Its unique structure allows for the study of its interactions with biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic agents.

  • Medicine: The compound may have potential pharmacological properties that warrant investigation for drug development.

  • Industry: It can be used in the development of new materials or as a precursor in the manufacture of other valuable chemicals.

Mechanism of Action

The mechanism of action for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide involves its interactions with specific molecular targets. These interactions can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may influence biochemical pathways by binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar compounds to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide include other benzamide derivatives with hydroxy, methoxy, and thioether groups the specific combination and arrangement of these groups in this compound confer unique properties that distinguish it from its analogs

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-22-15-5-4-6-16(23-2)17(15)18(21)19-11-14(20)12-7-9-13(24-3)10-8-12/h4-10,14,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFJYSVUSSRULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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